molecular formula C8H13BrN2O B3248361 4-bromo-1-isopropyl-5-(methoxymethyl)-1H-pyrazole CAS No. 1856088-55-5

4-bromo-1-isopropyl-5-(methoxymethyl)-1H-pyrazole

Cat. No.: B3248361
CAS No.: 1856088-55-5
M. Wt: 233.11
InChI Key: RLLYLVBLAIOCKN-UHFFFAOYSA-N
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Description

4-bromo-1-isopropyl-5-(methoxymethyl)-1H-pyrazole is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of a bromine atom at the 4-position, an isopropyl group at the 1-position, and a methoxymethyl group at the 5-position

Preparation Methods

The synthesis of 4-bromo-1-isopropyl-5-(methoxymethyl)-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of 4-bromo-1-isopropyl-1H-pyrazole with formaldehyde and methanol under acidic conditions to introduce the methoxymethyl group at the 5-position. The reaction typically proceeds as follows:

    Starting Materials: 4-bromo-1-isopropyl-1H-pyrazole, formaldehyde, methanol.

    Reaction Conditions: Acidic medium (e.g., hydrochloric acid), reflux temperature.

    Procedure: The starting materials are mixed in the presence of an acid catalyst and heated under reflux. The reaction mixture is then cooled, and the product is isolated through filtration and purification techniques such as recrystallization.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-bromo-1-isopropyl-5-(methoxymethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium amide, thiourea, and sodium alkoxide.

    Oxidation Reactions: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the methoxymethyl group to a hydroxymethyl group using reducing agents like lithium aluminum hydride or sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-bromo-1-isopropyl-5-(methoxymethyl)-1H-pyrazole has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound may be used in biochemical studies to investigate the interactions of pyrazole derivatives with biological targets such as enzymes and receptors.

    Industry: It may be used in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 4-bromo-1-isopropyl-5-(methoxymethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the methoxymethyl group can influence the compound’s binding affinity and selectivity for these targets. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

4-bromo-1-isopropyl-5-(methoxymethyl)-1H-pyrazole can be compared with other pyrazole derivatives, such as:

    4-bromo-1-isopropyl-5-methyl-1H-pyrazole: Similar structure but with a methyl group instead of a methoxymethyl group at the 5-position.

    4-bromo-1-isopropyl-1H-pyrazole: Lacks the methoxymethyl group at the 5-position.

    1-isopropyl-5-(methoxymethyl)-1H-pyrazole: Lacks the bromine atom at the 4-position.

Properties

IUPAC Name

4-bromo-5-(methoxymethyl)-1-propan-2-ylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BrN2O/c1-6(2)11-8(5-12-3)7(9)4-10-11/h4,6H,5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLLYLVBLAIOCKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=C(C=N1)Br)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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